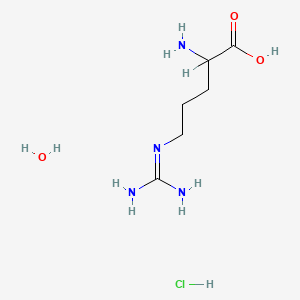
Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Hydrochloride
Overview
Description
“Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Hydrochloride” is a chemical compound with the molecular formula C11H14ClNO2 . It is a solid substance at room temperature and is stored under an inert atmosphere .
Synthesis Analysis
The synthesis of this compound involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives.Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO2.ClH/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10;/h2-5,10,12H,6-7H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The compound is involved in reductive decomposition reactions of hydrogen peroxide (so-called Haber–Weiss reaction) and organic hydroperoxides ROOH .Physical And Chemical Properties Analysis
“Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Hydrochloride” has a molecular weight of 227.69 . It is a solid substance at room temperature . .Scientific Research Applications
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its structure is pivotal in constructing quinoline derivatives, which are crucial in medicinal chemistry for their antibacterial and antifungal properties .
Pharmaceutical Research
In pharmaceuticals, it’s utilized to develop compounds with potential therapeutic effects. The quinoline core is a common motif in drugs that treat malaria, such as chloroquine, and this compound can be a starting point for analogs .
Material Science
Researchers in material science may explore this compound for creating novel materials with specific optical properties due to the quinoline ring’s ability to absorb and emit light .
Catalysis
The compound could act as a ligand for metal catalysts in various chemical reactions, including asymmetric synthesis, which is vital for producing enantiomerically pure substances .
Agrochemical Development
Its derivatives may be investigated for their potential use in agrochemicals, such as pesticides or herbicides, due to the bioactive nature of the quinoline ring system .
Biochemical Studies
In biochemistry, it might be used to study enzyme interactions with quinoline-based substrates, providing insights into enzyme specificity and mechanism .
Environmental Chemistry
It could be used in environmental chemistry to understand the degradation processes of quinoline derivatives and their impact on ecosystems .
Analytical Chemistry
Finally, in analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis to identify or quantify similar compounds in mixtures .
Safety and Hazards
properties
IUPAC Name |
methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10;/h2-5,10,12H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCFAFBVBOGXRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=CC=CC=C2N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372647 | |
| Record name | Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Hydrochloride | |
CAS RN |
78348-26-2 | |
| Record name | 2-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78348-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[(Cyanomethyl)thio]benzoate](/img/structure/B1333519.png)
![5-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B1333525.png)
![2-{[4-(Difluoromethoxy)phenyl]amino}benzoic acid](/img/structure/B1333529.png)










